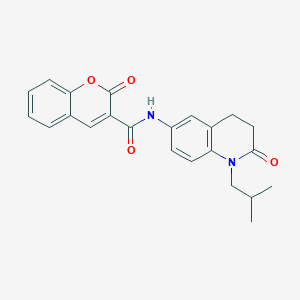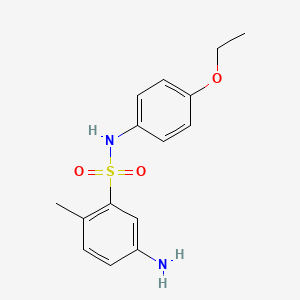![molecular formula C19H21N3O4S B2764890 Ethyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate CAS No. 1008941-84-1](/img/structure/B2764890.png)
Ethyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a quinoxalinone group, and a thiophene group . These types of compounds are often used in the synthesis of various heterocyclic compounds .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multicomponent reactions . For instance, an amino-ester can react with ethyl isothiocyanate to give a thieno-thiazinone derivative .科学的研究の応用
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of novel compounds with thiophene and quinoxaline derivatives, showing significant antimicrobial activities. For example, a study on the synthesis of furothienoquinoxalines and pyrimidopyranothienoquinoxalines revealed their potential as antimicrobial agents due to their structure-activity relationship (O. S. Moustafa & Y. Elossaily, 2002).
Electrochromic Properties
Another study explored the electrochromic properties of conducting copolymers made from thiophene derivatives. These materials exhibit multi-color changes and long-term switching stability, indicating potential for electronic and optoelectronic applications (U. Bulut et al., 2004).
Anticancer Activity
Thiophene derivatives have also been synthesized and evaluated for their in vitro anticancer activity. Certain compounds showed potent activity against colon HCT-116 human cancer cell lines, suggesting their potential in developing new anticancer therapies (M. Abdel-Motaal et al., 2020).
Luminescent Materials
The synthesis of luminescent thiophenes and oligothiophenes through a three-component coupling-Fiesselmann synthesis has been reported. These compounds exhibit high blue luminescence, which could be useful in developing new materials for optoelectronic devices (Marco Teiber & T. Müller, 2012).
Synthesis and Characterization
The development and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been reported, highlighting the importance of structural elucidation in understanding the properties and potential applications of such compounds (YN Spoorthy et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 5-ethyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-11-9-12(19(25)26-4-2)18(27-11)22-16(23)10-15-17(24)21-14-8-6-5-7-13(14)20-15/h5-9,15,20H,3-4,10H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUICELQKQIYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2764815.png)



![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2764822.png)

![[1-(4-Nitrobenzenesulfonyl)pyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B2764828.png)

